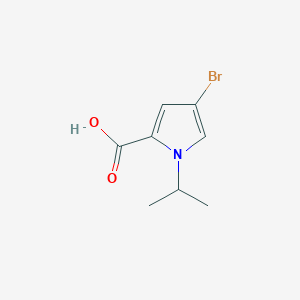

4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid

描述

属性

IUPAC Name |

4-bromo-1-propan-2-ylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULTUKQABHCDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-97-6 | |

| Record name | 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid is a compound belonging to the pyrrole class of organic compounds, characterized by the presence of a bromine atom at the 4-position of the pyrrole ring and a carboxylic acid functional group at the 2-position. Its molecular formula is , with a molecular weight of approximately 232.07 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound exhibit antimicrobial properties . Specifically, bromo-pyrrole analogues have shown activity against various bacterial strains, suggesting their potential as antibiotics or antibacterial agents. The specific mechanisms by which these compounds exert their effects remain an area for further investigation.

Structure-Activity Relationship (SAR)

A study focused on pyrrole derivatives revealed that modifications to the substituents on the pyrrole ring significantly influence biological activity. For instance, attaching larger groups or varying halogen substitutions can enhance potency against specific targets such as Mycobacterium tuberculosis (Mtb) .

Table 1: Structure-Activity Relationships of Pyrrole Derivatives

| Compound Name | Substituent | Biological Activity | MIC (μg/mL) |

|---|---|---|---|

| Compound 1 | Cyclohexyl | Weak | >16 |

| Compound 5 | Adamantyl | Potent | <0.016 |

| Compound 14 | 2-Chlorophenyl | Moderate | <0.1 |

This table illustrates how different substituents can alter the effectiveness of pyrrole derivatives in inhibiting bacterial growth.

Interaction with Biological Macromolecules

Studies have also explored the interactions of this compound with biological macromolecules like proteins and nucleic acids. Understanding these interactions is crucial for identifying potential targets for drug development and elucidating the compound's mechanisms of action.

Case Study: Antitubercular Activity

In a recent study, a series of pyrrole derivatives, including those structurally related to this compound, were evaluated for their antitubercular activity. The findings indicated that certain modifications led to significant improvements in efficacy against M. tuberculosis, with some compounds showing MIC values comparable to first-line treatments like isoniazid .

Safety and Toxicity Profile

While exploring the biological activities, safety profiles are also essential. The compound has been noted to cause skin irritation and is classified as harmful if ingested . Thus, understanding the toxicity profile is vital for its potential therapeutic applications.

科学研究应用

Based on the search results, here's what is known about the compound 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid:

Overview

this compound is a chemical compound with the molecular formula .

Structural Information

- Molecular Formula:

- SMILES: CC(C)N1C=C(C=C1C(=O)O)Br

- InChI: InChI=1S/C8H10BrNO2/c1-5(2)10-4-6(9)3-7(10)8(11)12/h3-5H,1-2H3,(H,11,12)

- InChIKey: CULTUKQABHCDGT-UHFFFAOYSA-N

- Compound Name: 4-bromo-1-propan-2-ylpyrrole-2-carboxylic acid

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 231.99677 | 145.3 |

| $$M+Na]+ | 253.97871 | 146.5 |

| $$M+NH4]+ | 249.02331 | 148.8 |

| $$M+K]+ | 269.95265 | 149.7 |

| $$M-H]- | 229.98221 | 143.5 |

| $$M+Na-2H]- | 251.96416 | 145.8 |

| $$M]+ | 230.98894 | 143.5 |

| $$M]- | 230.99004 | 143.5 |

Potential Applications

While the search results do not explicitly detail the applications of this compound, they do provide some context clues:

- Research Intermediate: Several sources list related compounds as research chemicals, suggesting that this compound could be used as an intermediate in the synthesis of more complex molecules for research purposes.

- Pharmaceuticals: Other bromo-pyrazole-carboxylic acid derivatives are noted as bradykinin B1 receptor antagonists with potential use for treating inflammatory diseases . It is, therefore, possible that this compound or related compounds could have pharmaceutical applications .

- Antimalarials: There is mention of pyrrole derivatives being investigated as antimalarials .

Safety Information

相似化合物的比较

Structural Analogues

Pyrrole-Based Derivatives

4-Bromo-1H-pyrrole-2-carboxylic Acid (CAS 27746-02-7) Structure: Lacks the isopropyl group at position 1. Molecular Weight: 189.99 g/mol. Bioactivity: Demonstrates QS inhibition in Pseudomonas aeruginosa by suppressing virulence factors (e.g., pyocyanin, elastase) without affecting bacterial viability .

Methyl 4-Bromo-1-methyl-1H-pyrrole-2-carboxylate (CAS 1196-90-3)

- Structure : Methyl ester at position 2 and methyl group at position 1.

- Molecular Weight : ~218.0 g/mol (estimated).

- Properties : Higher lipophilicity due to the ester group, likely reducing water solubility compared to the carboxylic acid .

Ethyl 4-Bromo-1H-pyrrole-2-carboxylate (CAS 433267-55-1)

- Structure : Ethyl ester at position 2.

- Molecular Weight : ~232.0 g/mol (estimated).

- Applications : Ester derivatives are often used as intermediates in drug synthesis due to their stability .

Pyrazole-Based Derivatives

5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic Acid (CAS 1565032-98-5)

- Structure : Pyrazole ring with bromine at position 5, isopropyl at position 1, and carboxylic acid at position 4.

- Molecular Weight : 233.06 g/mol.

- Properties : The pyrazole ring (two adjacent nitrogen atoms) confers distinct electronic properties compared to pyrrole. Predicted pKa of 2.50 indicates stronger acidity than pyrrole analogues .

Complex Heterocycles

4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrrole-2-carboxylic Acid (CAS 914457-22-0)

- Structure : Pyrrole fused with a chloropyridine moiety.

- Molecular Weight : 301.52 g/mol.

- Applications : The chloropyridine group may enhance binding to bacterial targets, though solubility is reduced due to increased hydrophobicity .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | logP (Predicted) |

|---|---|---|---|

| 4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid | 189.99 | Moderate (carboxylic acid) | ~2.1 |

| Methyl 4-bromo-1H-pyrrole-2-carboxylate | ~218.0 | Low (ester group) | ~3.0 |

| 5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid | 233.06 | Moderate | ~2.5 |

准备方法

N-Alkylation

The introduction of the isopropyl group at the nitrogen atom of the pyrrole ring can be achieved through N-alkylation reactions. This involves reacting the pyrrole or its ester derivative with an appropriate alkyl halide (e.g., isopropyl bromide or chloride) under basic conditions such as cesium carbonate or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This step selectively alkylates the nitrogen without affecting other substituents.

Bromination at the 4-Position

Selective bromination of the pyrrole ring at the 4-position is typically carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination. The reaction is often performed at low temperatures and monitored closely to ensure mono-bromination.

Carboxylic Acid Functional Group Introduction or Preservation

The carboxylic acid group at the 2-position is usually introduced via hydrolysis of the corresponding ester precursor. For example, ethyl pyrrole-2-carboxylate derivatives can be hydrolyzed under basic conditions (e.g., lithium hydroxide in a mixture of tetrahydrofuran, water, and ethanol) to yield the free carboxylic acid.

Example Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Isopropyl bromide, Cs2CO3, DMF, 60°C, 16 h | N-isopropylpyrrole-2-carboxylate ester |

| 2 | Bromination | N-Bromosuccinimide (NBS), low temperature, solvent (e.g., CCl4 or CH2Cl2) | 4-bromo-N-isopropylpyrrole-2-carboxylate ester |

| 3 | Ester Hydrolysis | LiOH, THF/H2O/EtOH, room temperature, 3.5 h | 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid |

This synthetic approach aligns with the preparation methods of related bromopyrrole carboxylic acids and derivatives reported in the literature, which emphasize selective functionalization and mild hydrolysis steps to preserve sensitive substituents.

Research Findings and Analytical Confirmation

- NMR Spectroscopy: The N-alkylation and bromination steps are confirmed by characteristic shifts in ^1H and ^13C NMR spectra. For instance, the N-H proton signal disappears upon alkylation, and bromination causes downfield shifts in aromatic proton signals.

- Mass Spectrometry: The molecular ion peak corresponding to the brominated and isopropylated pyrrole carboxylic acid confirms the molecular weight (approx. 232.07 g/mol).

- Purity and Yield: The synthetic procedures typically yield the target compound in moderate to good yields (50-80%), with purity confirmed by chromatographic techniques such as HPLC.

Comparative Table of Preparation Methods

| Method Step | Common Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| N-Alkylation | Alkyl halide (isopropyl bromide), Cs2CO3, DMF | High selectivity for N-alkylation | Requires anhydrous conditions |

| Bromination | NBS, low temperature, inert solvent | Selective mono-bromination | Over-bromination risk |

| Ester Hydrolysis | LiOH, THF/H2O/EtOH, room temperature | Mild conditions, good yields | Requires careful pH control |

常见问题

Q. What are the recommended synthetic routes for preparing 4-bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acid, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized pyrrole precursor. A multi-step approach may include:

Pyrrole Core Formation : Use Clauson-Kass pyrrole synthesis (condensation of amines/ketones with α,β-unsaturated carbonyl compounds) to introduce the isopropyl group at the 1-position .

Bromination : Electrophilic bromination at the 4-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to avoid over-bromination .

Carboxylic Acid Introduction : Hydrolysis of an ester intermediate (e.g., methyl ester) using aqueous NaOH or LiOH in THF/MeOH, followed by acidification .

Critical Conditions :

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions (e.g., isopropyl δ ~1.2–1.4 ppm for CH₃; pyrrole ring protons δ 6.5–7.5 ppm). Carboxylic acid protons may appear broad (~12–14 ppm) in DMSO-d₆ .

- FT-IR : Confirm carboxylic acid (O–H stretch ~2500–3300 cm⁻¹; C=O ~1680–1720 cm⁻¹) and C–Br (~500–600 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions between carboxylic acid groups) .

- LCMS/HRMS : Verify molecular weight (C₈H₁₀BrNO₂: [M+H]⁺ = 246.99) and purity (>95%) .

Q. What purification methods are optimal for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc:petroleum ether 1:2.5) to separate brominated products from unreacted starting materials .

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences of the carboxylic acid .

- Acid-Base Extraction : Partition between aqueous NaHCO₃ (to deprotonate the acid) and DCM, followed by re-acidification .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its physicochemical properties?

Methodological Answer:

-

Hydrogen Bonding : Carboxylic acid groups form O–H···O dimers (graph-set motif R₂²(8)), creating corrugated sheets parallel to the bc plane. This enhances thermal stability and reduces solubility in non-polar solvents .

-

Dihedral Angles : The isopropyl group introduces steric effects, increasing the dihedral angle between the pyrrole ring and carboxylic acid plane (e.g., ~14° in analogs vs. <10° in unsubstituted derivatives), affecting π-π stacking .

-

Crystallographic Data :

Parameter Value Source Space group P2₁/c Unit cell (Å) a=16.0028, b=4.9046 H-bond length (Å) 2.68–2.72

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to distinguish direct vs. indirect effects .

- Structural Verification : Confirm compound integrity post-assay via LCMS to rule out degradation .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and correlate with experimental IC₅₀ values .

- Buffer Optimization : Test activity at varying pH (5–8) to account for carboxylic acid protonation state .

Q. How do substituents at the 1-position of the pyrrole ring (e.g., isopropyl vs. methyl) affect the electronic properties and reactivity of 4-bromo-pyrrole-2-carboxylic acid derivatives?

Methodological Answer:

- Steric Effects : Isopropyl groups increase steric hindrance, reducing electrophilic substitution rates at adjacent positions. For example, bromination at the 4-position may require higher temperatures compared to methyl-substituted analogs .

- Electronic Effects : Electron-donating groups (e.g., isopropyl) destabilize the pyrrole ring’s π-system, shifting NMR signals upfield (e.g., C-2 proton δ ~6.8 ppm vs. δ ~7.1 ppm for methyl derivatives) .

- Reactivity : Isopropyl-substituted derivatives show reduced nucleophilicity at the 3-position, favoring regioselective functionalization at the 5-position in cross-coupling reactions .

Q. How can computational methods (e.g., DFT) complement experimental data in understanding the tautomeric behavior of this compound?

Methodological Answer:

- Tautomer Prediction : Use Gaussian09 with B3LYP/6-311+G(d,p) to calculate energy differences between 1H- and 3H-pyrrole tautomers. Solvent effects (e.g., DMSO) can be modeled via PCM .

- Hydrogen Bond Analysis : Compare computed H-bond lengths (e.g., O–H···O) with crystallographic data to validate force field parameters .

- Reactivity Maps : Generate electrostatic potential maps to predict sites for electrophilic/nucleophilic attack, guiding synthetic modifications .

Q. What are the key considerations for designing stability studies of this compound under various storage conditions?

Methodological Answer:

- Temperature Sensitivity : Store at 2–8°C in sealed containers to prevent decarboxylation or bromine loss, as observed in analogs .

- Light Exposure : Protect from UV light to avoid radical-mediated degradation (common in brominated aromatics) .

- Humidity Control : Use desiccants to minimize hydrolysis of the carboxylic acid to amides in humid environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。